4-Piperidinopiperidine

Descripción

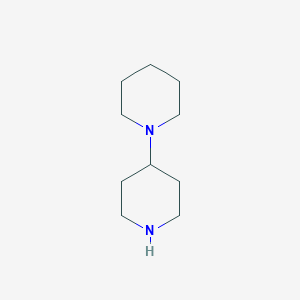

Structure

3D Structure

Propiedades

IUPAC Name |

1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVBKXJMLILLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197648 | |

| Record name | 1,4'-Bipiperidyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-50-1 | |

| Record name | 1,4′-Bipiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidino-piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4'-Bipiperidyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4'-bipiperidyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PIPERIDINO-PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBP6BM27HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Piperidinopiperidine (CAS 4897-50-1): A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of the 4-Piperidinopiperidine Core

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundational elements in the design of novel therapeutics. This compound (also known as 1,4'-Bipiperidine), registered under CAS number 4897-50-1, is a prime example of such a "privileged scaffold".[1] This bifunctional heterocyclic compound, featuring two interconnected piperidine rings, offers a unique combination of structural rigidity, synthetic versatility, and favorable physicochemical properties.[2] Its true value lies not in any intrinsic biological activity, but in its role as a versatile and conformationally constrained building block.[1] This allows medicinal chemists to systematically explore structure-activity relationships (SAR) by appending various pharmacophores, ultimately leading to compounds with high affinity and selectivity for a range of biological targets.[1] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, applications, and the underlying chemical principles that make it a cornerstone in the development of next-generation pharmaceuticals.

Physicochemical and Structural Characteristics

This compound typically presents as a white to pale yellow or light pink crystalline solid or powder.[2][3][4] The presence of two basic nitrogen atoms and a compact bicyclic structure dictates its physical and chemical behavior. A comprehensive summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4897-50-1 | [2][3][5] |

| Molecular Formula | C₁₀H₂₀N₂ | [2][3] |

| Molecular Weight | 168.28 g/mol | [2][3] |

| Appearance | White to pale yellow/light pink crystalline powder/solid | [2][3][4] |

| Melting Point | 63-67 °C (lit.) | [2][3][5][6] |

| Boiling Point | ~287.25°C (rough estimate) | [5] |

| Density | ~0.9725 (rough estimate) | [3][5] |

| pKa | ~10.31 ± 0.10 (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol. Does not mix well with water. | [3][5][7] |

| InChI Key | QDVBKXJMLILLLB-UHFFFAOYSA-N | [5] |

| SMILES | C1CCN(CC1)C2CCNCC2 | [8] |

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. In ¹H NMR, the spectra would show characteristic signals for the protons on both piperidine rings. Similarly, the ¹³C NMR spectrum provides key information about the carbon framework of the molecule.[9] Research indicates that both piperidine rings typically adopt a stable chair conformation.[1]

Synthesis and Reactivity: A Practical Approach

The synthesis of this compound is most commonly and efficiently achieved through reductive amination. This well-established methodology offers the advantages of readily available starting materials and mild reaction conditions.[1] A frequently employed route involves the reaction of a protected 4-piperidone derivative with piperidine, followed by deprotection.

Core Synthetic Pathway: Reductive Amination

The most prevalent synthetic strategy involves the reductive amination of 1-tert-butoxycarbonyl (Boc)-4-piperidone with piperidine, followed by the removal of the Boc protecting group. The Boc group is crucial as it prevents unwanted side reactions at the nitrogen of the 4-piperidone ring, such as N-alkylation, during the reductive amination process.[1]

The general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound based on literature procedures:[5][10]

Step 1: Reductive Amination

-

To a solution of 1-tert-butoxycarbonyl-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane, add piperidine (approximately 1.2 equivalents).

-

Follow this with the addition of a mild reducing agent, sodium triacetoxyborohydride (approximately 1.2 equivalents), and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for several hours (typically 16 hours) until completion, which can be monitored by Thin-Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Boc-4-piperidinopiperidine.

Step 2: Deprotection

-

Dissolve the crude product from Step 1 in methanol.

-

Add concentrated hydrochloric acid and stir the mixture at a slightly elevated temperature (e.g., 40°C) for several hours (typically 12 hours) to effect the removal of the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a strong base, such as 48% aqueous sodium hydroxide, to deprotonate the amine.

-

Extract the product into dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization or chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, bicyclic nature of the this compound scaffold serves as an excellent anchor for orienting pharmacophoric groups in three-dimensional space, which is critical for effective interaction with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]

Central Nervous System (CNS) Agents

The this compound core is particularly prevalent in the development of agents targeting the central nervous system.[1][2] Its derivatives have been explored for the treatment of a variety of neurological and psychiatric conditions.[1]

-

Opioid Receptors: The scaffold has been used to synthesize compounds that interact with opioid receptors, with the aim of developing novel analgesics.[1]

-

Histamine H3 Receptors: Certain derivatives have been identified as potent histamine H3 receptor antagonists, a target for cognitive disorders and other CNS conditions.[1][5]

-

Sigma Receptors: The piperidine/piperazine motif, of which this compound is a key example, has been instrumental in discovering high-affinity ligands for the Sigma-1 receptor (S1R), a target implicated in various neurological diseases.[11]

Other Therapeutic Areas

The utility of this scaffold extends beyond CNS applications:

-

Anticancer Agents: It has been used as a reactant for the synthesis of water-soluble N-mustards with potential anticancer activity.[5][12]

-

Antitubercular Drugs: The scaffold is a building block in the synthesis of novel compounds with activity against tuberculosis.[5][12]

-

CCR5 Receptor Antagonists: In the field of antiviral research, replacement of flexible chains with heterocyclic systems like those derived from this compound has led to potent CCR5 antagonists with anti-HIV-1 activity.[13]

-

Vasopressin Receptor Antagonists: It is a key intermediate in the synthesis of antagonists for the vasopressin V1b receptor.[5][12]

-

Multidrug Resistance (MDR) Modulators: The scaffold has been incorporated into molecules designed to modulate multidrug resistance in cancer cells.[5][12]

The role of this compound as a versatile building block in these diverse therapeutic areas is illustrated below:

Caption: Therapeutic applications stemming from the this compound scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety. It is considered a hazardous substance.[7]

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][14][15] |

| GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][14][15] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields or chemical goggles, protective gloves, lab coat. Use a dust mask (e.g., N95) if generating dust. | [7][15] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling. | [7][14][15] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at -20°C or ≤ -4°C for long-term stability. Store away from incompatible materials such as strong oxidizing agents and strong acids. | [2][5][12][14] |

| Incompatibility | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [7][14] |

Accidental ingestion may be harmful.[7] Exposure to piperidines can lead to increased blood pressure and heart rate, nausea, and other adverse effects.[7] It is crucial to consult the full Safety Data Sheet (SDS) before use.[7][14][15][16]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically important tool in the arsenal of the medicinal chemist. Its rigid bicyclic structure provides a reliable platform for the spatial arrangement of pharmacophores, while its synthetic accessibility allows for the rapid generation of diverse compound libraries. From CNS disorders to infectious diseases and oncology, the this compound scaffold continues to demonstrate its value in the quest for novel and more effective therapeutics. As drug discovery moves towards increasingly complex and specific biological targets, the demand for such versatile and well-characterized building blocks will undoubtedly continue to grow.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rvrlabs.com [rvrlabs.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 4897-50-1 [chemicalbook.com]

- 6. This compound | 4897-50-1 | TCI AMERICA [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 1,4’-Bipiperidine | CAS 4897-50-1 | LGC Standards [lgcstandards.com]

- 9. This compound(4897-50-1) 13C NMR [m.chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Piperidinopiperidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Piperidinopiperidine (4-PP) is a bicyclic diamine that has emerged as a privileged scaffold in modern medicinal chemistry. Comprising two piperidine rings linked via a C-N bond at the 4-position, its rigid yet versatile structure provides a unique three-dimensional framework for the development of novel therapeutics. This guide delves into the core principles governing the molecular structure and conformational behavior of 4-PP. We will explore its fundamental geometry, the energetic landscape of its conformers, and the experimental and computational techniques used for its characterization. By synthesizing field-proven insights with foundational stereochemical principles, this document aims to provide a comprehensive resource for professionals leveraging this scaffold in drug design and discovery.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₁₀H₂₀N₂ and CAS number 4897-50-1, is a bifunctional molecule that serves as a conformationally constrained building block in organic synthesis.[1][2] Its significance is not intrinsic to its own biological activity but is conferred upon the larger molecules synthesized from it.[1] The 4-PP core is a cornerstone in the design of agents targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes, with applications in central nervous system (CNS) disorders, pain management, and antiviral therapies.[1][3]

The therapeutic efficacy of molecules built upon this scaffold is deeply intertwined with its three-dimensional structure and preferred conformation. The orientation of the two piperidine rings relative to each other dictates the spatial presentation of appended pharmacophores, which in turn governs receptor binding affinity and selectivity.[1] Understanding the subtle interplay of steric and electronic factors that stabilize its ground-state conformation is therefore paramount for rational drug design.

Fundamental Molecular Structure

The structure of 4-PP consists of a piperidine ring substituted at the 4-position with a second piperidine moiety. This creates a [1,4']-bipiperidinyl system.[4] The critical linkage is the C4-N1' bond, which connects the two heterocyclic rings.

While a definitive, publicly available crystal structure of the parent this compound molecule is not readily found, crystallographic analysis of its derivatives provides invaluable insight into bond lengths and angles.[1] For instance, the crystal structure of 4-PP in a complex with rabbit liver carboxylesterase has been determined, confirming its binding mode as a product of enzymatic cleavage.[1] X-ray diffraction studies on related piperidine systems consistently show that the piperidine ring adopts a chair conformation to minimize torsional and steric strain.[5][6]

Key Structural Features:

-

Piperidine Rings: Both rings overwhelmingly adopt a low-energy chair conformation.

-

C-N and C-C Bond Lengths: These are expected to fall within the standard ranges for sp³-hybridized atoms (approx. 1.47 Å for C-N and 1.54 Å for C-C).

-

Bond Angles: The internal ring angles will approximate the tetrahedral angle of 109.5°, with slight distortions due to the heteroatom and ring puckering.

A Deep Dive into Conformational Analysis

The conformational landscape of 4-PP is dominated by the chair form of each piperidine ring. The central question revolves around the orientation of the substituent on each ring—that is, the other piperidine ring.

The Diequatorial Preference:

The most stable conformation of this compound is the one where each ring acts as an equatorial substituent on the other. This is known as the trans-diequatorial conformation.

-

Ring 1 (Piperidin-4-yl): The piperidino substituent at the C4 position occupies an equatorial position.

-

Ring 2 (Piperidino): The piperidin-4-yl group attached to the N1' atom is also, by extension, in an equatorial position relative to the second ring.

The strong energetic preference for this arrangement is driven by the avoidance of unfavorable 1,3-diaxial interactions . If the substituent were in an axial position, it would experience significant steric repulsion from the axial hydrogen atoms at the C2 and C6 (or C3 and C5) positions of the ring. This steric clash would raise the energy of the conformer, making it significantly less populated at equilibrium.

Studies on analogous substituted piperidines confirm that equatorial-disposed substituents are energetically favored. While ring flipping to the diaxial conformer is theoretically possible, the energy barrier is substantial, rendering the diequatorial form the overwhelmingly dominant species in solution.

Diagram: Conformational Equilibrium of this compound

The following diagram illustrates the equilibrium between the stable diequatorial conformer and the high-energy diaxial conformer.

Caption: Ring-flipping equilibrium in 4-PP, favoring the stable diequatorial form.

Experimental and Computational Elucidation

The conformational preference of 4-PP is not merely theoretical; it is confirmed through robust experimental and computational methods.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the conformation of molecules in solution.[1] For 4-PP, ¹H and ¹³C NMR spectroscopy provides definitive evidence for the diequatorial chair-chair conformation.

-

¹H NMR: The chemical shifts and coupling constants of the ring protons are highly diagnostic. Protons in axial positions are typically shielded (appear at a higher field/lower ppm) compared to their equatorial counterparts. Furthermore, the coupling constant (³J) between adjacent axial protons (³J_ax,ax) is large (typically 10-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are much smaller (2-5 Hz). The observation of large diaxial coupling constants for the C4-H proton confirms its axial orientation, which forces the piperidino substituent into the equatorial position.

-

¹³C NMR: The chemical shifts of the ring carbons also reflect the conformation, providing a complete map of the carbon-hydrogen framework.[1][7]

B. X-Ray Crystallography

X-ray crystallography provides an unambiguous picture of the molecule's structure in the solid state.[1] By irradiating a single crystal with X-rays, one can determine the precise three-dimensional coordinates of every atom.[1] While crystal packing forces can sometimes influence conformation, structures of complex molecules containing the 4-PP moiety invariably show both rings in a chair conformation with the connecting C-N bond in an equatorial position.[1]

C. Computational Chemistry

Theoretical calculations are essential for quantifying the energy differences between possible conformers and understanding the underlying forces.[8]

-

Molecular Mechanics (MM) & Density Functional Theory (DFT): These computational methods are used to calculate the potential energy of different molecular arrangements.[8][9] Studies on substituted piperidines consistently show that conformers with axial substituents are several kcal/mol higher in energy than their equatorial counterparts.[10][11][12] This energy difference confirms that the population of any non-diequatorial conformer at room temperature is negligible.

Workflow: Computational Conformational Analysis

This diagram outlines a typical workflow for assessing the conformational stability of a molecule like 4-PP.

Caption: A typical in-silico workflow for conformational analysis.

Structure-Property Relationships and Medicinal Chemistry Implications

The rigid, diequatorial conformation of 4-PP has profound consequences for drug design.

-

Well-Defined Exit Vectors: The equatorial C-N linkage creates a predictable and rigid scaffold. This means that substituents added to either nitrogen atom will project into space in a well-defined manner, allowing for precise positioning within a receptor's binding pocket.

-

Modulation of Physicochemical Properties: The two basic nitrogen atoms (pKa ≈ 10.3) can be protonated at physiological pH.[13] The conformation influences the solvent accessibility of the nitrogen lone pairs, which can affect properties like pKa, solubility, and membrane permeability.

-

Privileged Scaffold: The structural and conformational rigidity of 4-PP makes it a "privileged scaffold".[1] It provides a robust starting point for building libraries of compounds, where changes in activity can be more confidently attributed to the appended pharmacophores rather than to unforeseen changes in the core conformation.[1] This is invaluable for establishing clear Structure-Activity Relationships (SAR).

Table 1: Key Physicochemical and Structural Properties

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₂₀N₂ | [2][3] |

| Molecular Weight | 168.28 g/mol | [3][13] |

| CAS Number | 4897-50-1 | [2][13] |

| Appearance | White to light yellow crystalline solid | [2][13] |

| Melting Point | 64-66 °C | [13] |

| Predicted pKa | 10.31 ± 0.10 | [13] |

| Dominant Conformation | Diequatorial Chair-Chair | [1] |

Experimental Protocol: Synthesis via Reductive Amination

A common and efficient method for synthesizing 4-PP is the one-pot reductive amination of a protected 4-piperidone with piperidine.[1]

Objective: To synthesize this compound from 1-Boc-4-piperidone and piperidine.

Materials:

-

1-tert-butoxycarbonyl (Boc)-4-piperidone

-

Piperidine

-

Sodium triacetoxyborohydride (STAB)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrochloric Acid (conc.)

-

Sodium Hydroxide (aq. solution, 48%)

-

Anhydrous Sodium Sulfate

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq) in dichloromethane.[14]

-

Addition of Reagents: To the solution, add piperidine (1.2 eq), followed by a catalytic amount of acetic acid (0.1 eq).[14]

-

Reductive Amination: Stir the mixture at room temperature, then add sodium triacetoxyborohydride (1.2 eq) portion-wise.[14] The use of STAB is crucial as it is a mild and selective reducing agent ideal for this transformation.[1] Allow the reaction to stir at room temperature for 16 hours.[14]

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

-

Boc Deprotection: Dissolve the crude residue in methanol. Add concentrated hydrochloric acid (e.g., 5 mL for ~2g of product) and stir the mixture at 40°C for 12 hours to remove the Boc protecting group.[13][14]

-

Final Isolation: Concentrate the reaction mixture to dryness. Dissolve the resulting solid in distilled water and basify with a 48% aqueous sodium hydroxide solution until alkaline.[14] Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[13][14]

Conclusion

This compound is more than just a chemical intermediate; it is a masterfully designed scaffold whose utility is rooted in its conformational rigidity. The strong energetic preference for a diequatorial chair-chair conformation provides a stable, predictable three-dimensional framework that medicinal chemists can exploit for the rational design of potent and selective therapeutics. A thorough understanding of its structure, as elucidated by NMR, crystallography, and computational studies, is fundamental to unlocking its full potential in the ongoing quest for novel drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids [mdpi.com]

- 7. This compound(4897-50-1) 13C NMR [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 4897-50-1 [chemicalbook.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Piperidinopiperidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Piperidinopiperidine (CAS No. 4897-50-1), a pivotal building block in contemporary pharmaceutical development.[1] Given the scarcity of direct quantitative solubility data in public literature, this document synthesizes a predictive solubility profile based on the molecule's structural attributes and the known behavior of analogous compounds. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers in process development, formulation, and medicinal chemistry to handle this versatile intermediate with scientific rigor.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound, also known as 1,4'-bipiperidine, is a bifunctional heterocyclic amine of significant interest in medicinal chemistry.[2] Its rigid, yet conformationally adaptable, scaffold serves as a valuable starting material for the synthesis of a diverse array of biologically active molecules. This compound is a key intermediate in the development of therapeutics targeting the central nervous system (CNS), including analgesics and antidepressants, as well as enzyme inhibitors and receptor ligands.[1]

A profound understanding of the solubility of this compound is a critical prerequisite for its effective utilization. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and formulation approaches. Inefficient dissolution can lead to suboptimal reaction kinetics, difficulties in purification, and challenges in developing viable drug delivery systems. This guide aims to bridge the existing knowledge gap by providing a detailed examination of the factors governing its solubility and a practical framework for its experimental determination.

Predicted Solubility Profile of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound, featuring two piperidine rings and two secondary amine functionalities, provides key insights into its expected solubility.

Structural Analysis and Polarity:

-

Hydrogen Bonding: The presence of two secondary amine (-NH-) groups allows this compound to act as both a hydrogen bond donor and acceptor. This is a primary determinant of its solubility in protic solvents.

-

Polarity: The nitrogen atoms introduce polarity to the otherwise nonpolar hydrocarbon backbone. This suggests a good affinity for polar solvents.

-

Molecular Size and Lipophilicity: With a molecular formula of C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol , the molecule has a significant nonpolar surface area, which will influence its solubility in nonpolar solvents.[1]

Inference from Analogous Compounds:

To construct a more concrete, albeit qualitative, solubility profile, we can examine the known solubility of its parent heterocycle, piperidine. Piperidine is miscible with water and demonstrates high solubility in a range of organic solvents, including alcohols, ethers, and chloroform.[4] Its solubility is, however, limited in nonpolar solvents like hexane.[4]

This compound, being a larger and more complex molecule, is expected to exhibit some differences. The presence of a second piperidine ring increases its lipophilic character compared to a single piperidine molecule. Therefore, while it is expected to retain good solubility in many polar organic solvents, its miscibility with water may be reduced.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | Strong hydrogen bonding interactions between the amine groups of this compound and the hydroxyl groups of the alcohols are expected to drive high solubility. |

| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar regions of the this compound molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at solvating a wide range of organic compounds, and their moderate polarity should be compatible with this compound. |

| Aromatic | Toluene, Benzene | Moderate | The nonpolar aromatic rings can interact with the hydrocarbon portions of the piperidine rings, leading to moderate solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Low to Insoluble | The significant difference in polarity between the highly nonpolar solvent and the more polar solute will likely result in poor solvation. |

| Aqueous | Water | Sparingly Soluble to Insoluble | While the amine groups can hydrogen bond with water, the large, nonpolar hydrocarbon structure is expected to significantly limit aqueous solubility.[5] Contradictory information exists in safety data sheets, highlighting the need for experimental verification. |

Experimental Protocol for Solubility Determination: A Self-Validating System

The following protocol describes a robust and reliable method for the quantitative determination of the solubility of this compound in an organic solvent at a specified temperature. This method is based on the widely accepted isothermal shake-flask technique.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa (e.g., 4 mL)

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The key is to ensure that undissolved solid remains at equilibrium.

-

Precisely add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to permit the undissolved solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in desired units (e.g., mg/mL, mol/L).

-

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Discussion: Practical Implications and Causality

The predicted solubility profile and the experimental framework provided herein are designed to guide researchers in making informed decisions.

-

For Synthesis: The high predicted solubility in polar aprotic solvents like DMF and acetonitrile suggests these are excellent choices for reaction media. For reactions requiring non-polar conditions, toluene may be a suitable option, though heating might be necessary to achieve higher concentrations.

-

For Purification: The expected low solubility in nonpolar aliphatic solvents like hexane makes them ideal anti-solvents for crystallization. A common strategy would be to dissolve the crude product in a minimal amount of a hot, good solvent (e.g., isopropanol or acetone) and then slowly add a nonpolar anti-solvent to induce precipitation of the purified this compound.

-

For Formulation: For potential pharmaceutical applications, the limited aqueous solubility of the free base is a critical consideration. Formulation strategies may involve the use of co-solvents or the preparation of more soluble salt forms, such as the hydrochloride salt, which is expected to have significantly higher aqueous solubility.

Safety and Handling

This compound is classified as a hazardous substance.[4][5] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4][6]

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, a robust qualitative and predictive understanding can be achieved through the analysis of its molecular structure and comparison with analogous compounds. This technical guide provides a scientifically grounded prediction of its solubility in a range of common organic solvents and a detailed, practical protocol for its experimental determination. By leveraging this information, researchers can optimize synthetic routes, streamline purification processes, and accelerate the development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. education.com [education.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

4-Piperidinopiperidine structural analysis using NMR

An In-Depth Technical Guide to the Structural Analysis of 4-Piperidinopiperidine using NMR Spectroscopy

**Executive Summary

This technical guide provides a comprehensive framework for the complete structural and conformational analysis of this compound, a key scaffold in medicinal chemistry, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Addressed to researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causality behind experimental choices. We will explore the strategic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR to unambiguously assign every proton and carbon, elucidate the molecule's connectivity, and investigate its conformational dynamics in solution. Special emphasis is placed on the critical influence of environmental factors like solvent and pH, which can significantly alter the spectral output for amine-containing structures. The protocols and workflows described herein are designed to serve as a self-validating system for achieving robust and reliable characterization of this compound and related heterocyclic compounds.

Introduction: The Significance of this compound and the Role of NMR

The this compound motif, also known as 1,4'-bipiperidine, is a prevalent structural feature in a multitude of pharmacologically active agents.[1] Its rigid, yet conformationally flexible, bicyclic structure serves as a valuable scaffold for positioning functional groups in three-dimensional space, enabling precise interactions with biological targets. A thorough understanding of its structure, stereochemistry, and dynamic behavior in solution is therefore a prerequisite for rational drug design and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose.[2] Unlike mass spectrometry, which provides molecular weight, or IR spectroscopy, which identifies functional groups, NMR provides a detailed atomic-level map of the molecular structure. It allows for the non-destructive analysis of the molecule's carbon framework and the relative orientation of its protons, offering deep insights into connectivity and spatial arrangement.[2] This guide will demonstrate how a multi-faceted NMR approach can deliver a complete and unambiguous structural assignment.

Foundational Analysis: 1D NMR Spectroscopy

The initial and most fundamental step in any NMR analysis involves acquiring one-dimensional ¹H and ¹³C spectra. These experiments provide a census of the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR: The Initial Blueprint

The ¹H NMR spectrum is the logical starting point as it is highly sensitive and rapidly acquired. It reveals the number of unique proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity or splitting), and the relative number of protons in each environment (integration).

Causality Behind the Experiment: For this compound, we anticipate a complex spectrum due to the overlapping signals of the methylene (-CH₂) protons on both piperidine rings. The molecule has a plane of symmetry, which simplifies the spectrum to a degree, but diastereotopic protons (protons on the same carbon that are not chemically equivalent) will still lead to complex multiplets. The primary goal is to get an initial overview of the proton landscape.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a common starting point for general organic compounds.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

-

Spectrometer Setup: Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher to achieve better signal dispersion.

-

Acquisition: Use a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a high-quality spectrum.

Carbon (¹³C) NMR and DEPT: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of the ¹³C isotope, these spectra are much less sensitive than ¹H spectra but are critical for defining the carbon backbone.

Causality Behind the Experiment: A standard ¹³C{¹H} (proton-decoupled) experiment will show each unique carbon as a single line (singlet), which simplifies the spectrum and improves the signal-to-noise ratio. To differentiate between methine (-CH), methylene (-CH₂), and methyl (-CH₃) groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. The DEPT-135 experiment, in particular, is highly efficient: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons do not appear in DEPT spectra. This allows for the unambiguous identification of all methylene carbons in this compound.[4]

Experimental Protocol: ¹³C and DEPT-135 Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial if time is a constraint.

-

Spectrometer Setup: On a 400 MHz spectrometer, the ¹³C frequency will be approximately 101 MHz.

-

¹³C{¹H} Acquisition: Use a standard pulse program with proton decoupling. A longer acquisition time and a larger number of scans (e.g., 256 to 1024) are typically required compared to ¹H NMR.

-

DEPT-135 Acquisition: Run the standard DEPT-135 pulse sequence. This experiment is significantly faster than a standard ¹³C acquisition and can often be completed in minutes.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound in CDCl₃

(Note: These are typical, predicted values based on data for piperidine and its derivatives. Actual values may vary based on experimental conditions.)[5][6][7]

| Position (Atom) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (DEPT-135) |

| C4 | ~2.4 - 2.6 | ~62.0 | CH (Positive) |

| C3, C5 | ~1.4 - 1.6 (eq), ~1.7 - 1.9 (ax) | ~32.0 | CH₂ (Negative) |

| C2, C6 | ~2.8 - 3.0 | ~50.0 | CH₂ (Negative) |

| NH | ~1.5 - 2.5 (broad) | - | - |

| C2', C6' | ~2.5 - 2.7 | ~52.0 | CH₂ (Negative) |

| C3', C5' | ~1.5 - 1.7 | ~26.0 | CH₂ (Negative) |

| C4' | ~1.4 - 1.6 | ~24.0 | CH₂ (Negative) |

(Numbering: Unprimed numbers for the piperidine ring attached at N1 of the other ring; primed numbers for the second ring.)

Advanced Analysis: 2D NMR for Unambiguous Assignment

While 1D NMR provides a list of ingredients, 2D NMR provides the assembly instructions. These experiments correlate signals based on through-bond or through-space interactions, allowing for the definitive piecing together of the molecular puzzle.

COSY (Correlation Spectroscopy): Identifying Proton Networks

The ¹H-¹H COSY experiment is the cornerstone of 2D NMR, revealing which protons are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[8]

Causality Behind the Experiment: In a COSY spectrum, the 1D ¹H spectrum is plotted on both the X and Y axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal "cross-peaks" are the key information—they connect protons that are spin-spin coupled. For this compound, COSY is essential to trace the connectivity within each ring. For example, a cross-peak will be observed between the proton at C4 and the adjacent methylene protons at C3 and C5, confirming their neighborhood.[8]

Experimental Protocol: ¹H-¹H COSY

-

Sample & Spectrometer: Use the same sample and spectrometer as for 1D NMR.

-

Acquisition: Run a standard COSY pulse sequence (e.g., cosygpppqf). The experiment involves systematically incrementing an evolution time (t₁) to create the second dimension. A typical experiment might involve acquiring 256-512 increments in the F1 dimension, with 2-4 scans per increment.

-

Processing: After acquisition, a 2D Fourier transform is applied to the data to generate the final spectrum.

dot

graph NMR_Workflow {

graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"];

node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"];

edge [fontname="Arial", color="#5F6368"];

}

Overall NMR workflow for structural elucidation.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[9]

Causality Behind the Experiment: This is the most reliable way to assign carbon signals. Each cross-peak in an HSQC spectrum has the coordinates of a proton chemical shift (X-axis) and a carbon chemical shift (Y-axis), definitively linking them. For example, the proton signal assigned to the C4-H group via COSY will show a correlation to a specific carbon signal in the HSQC spectrum; that signal must therefore be C4. This technique is far more sensitive than direct ¹³C detection.[10] An "edited HSQC" can also provide the same information as a DEPT experiment, with CH/CH₃ and CH₂ peaks appearing with opposite phases or different colors.[9]

Experimental Protocol: ¹H-¹³C HSQC

-

Sample & Spectrometer: Use the same sample.

-

Acquisition: Run a standard HSQC pulse sequence (e.g., hsqcedetgpsisp). The experiment is optimized for a one-bond C-H coupling constant of ~145 Hz. The setup is similar to a COSY experiment but involves pulses on both the ¹H and ¹³C channels.

-

Processing: 2D Fourier transformation yields the final spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments

The ¹H-¹³C HMBC experiment is the final piece of the connectivity puzzle. It reveals correlations between protons and carbons over multiple bonds, typically two or three bonds (²JCH, ³JCH). Critically, one-bond correlations are suppressed.[9]

Causality Behind the Experiment: HMBC is used to connect the spin systems identified by COSY. For this compound, the most crucial correlation is from the protons on C2 and C6 to the C4 carbon of the other ring, and from the C4-H proton to C2' and C6'. These ³JCH correlations unambiguously establish the N-C4' linkage between the two piperidine rings, confirming the overall molecular structure.

dot

graph Correlation_Logic {

graph [splines=true, overlap=false, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2];

edge [fontname="Arial", color="#EA4335", arrowhead=vee];

}

Logic of structure assembly using 2D NMR.

Experimental Protocol: ¹H-¹³C HMBC

-

Sample & Spectrometer: Use the same sample.

-

Acquisition: Run a standard HMBC pulse sequence (e.g., hmbcgplpndqf). The experiment is optimized for a long-range coupling constant, typically around 8-10 Hz.

-

Processing: 2D Fourier transformation generates the final correlation map.

Dynamic and Environmental Considerations

A static picture of the molecule is insufficient. The piperidine ring exists predominantly in a chair conformation, and the molecule's basic nitrogen atoms are sensitive to their environment.

Conformational Analysis

The two piperidine rings in this compound rapidly interconvert between two chair conformations. The bulky piperidinyl substituent on the C4 carbon is expected to strongly prefer an equatorial position to minimize steric hindrance. This can be confirmed by analyzing the ³JHH coupling constants from the high-resolution ¹H NMR spectrum.

-

Axial-Axial Coupling (³J_ax,ax_): Typically large, in the range of 10-13 Hz.

-

Axial-Equatorial (³J_ax,eq_) & Equatorial-Equatorial (³J_eq,eq_): Typically small, in the range of 2-5 Hz.

Observing large coupling constants for the C4-H proton with one of the two protons on C3 and C5 would confirm its axial orientation, which in turn places the substituent in the equatorial position.[11]

The Critical Influence of Solvent and pH

This compound has two basic nitrogen atoms. The choice of solvent and, particularly, the pH of the solution can dramatically affect the NMR spectrum.

-

Solvent Effects: Aprotic solvents like CDCl₃ and DMSO-d₆ will show the neutral form. Protic solvents like D₂O or CD₃OD can engage in hydrogen bonding, slightly altering chemical shifts.

-

pH Effects: In an acidic medium (e.g., D₂O with DCl), the nitrogen atoms will become protonated to form piperidinium ions (-NH₂⁺-). This protonation causes significant downfield shifts (deshielding) of adjacent protons and carbons due to the inductive effect of the positive charge.[12] The N-H proton signal will also change, often becoming sharper or exchanging differently with the solvent. When conducting studies in aqueous media, it is imperative to buffer the solution and report the pH (or pD) to ensure reproducibility, as even minor pH changes can be misinterpreted as binding events or conformational changes.[13][14]

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a systematic, multi-technique NMR approach. By logically progressing from simple 1D experiments to sophisticated 2D correlation techniques, one can move from a simple count of atoms to a fully assigned, three-dimensional model of the molecule in solution. The ¹H and ¹³C spectra provide the parts list, COSY assembles the proton frameworks, HSQC links protons to their parent carbons, and HMBC provides the final long-range connections that lock the structure in place. Understanding and controlling for environmental variables like pH are paramount for obtaining accurate and meaningful data. This comprehensive methodology provides the robust, reliable, and in-depth structural insights required by medicinal chemists and drug development professionals to advance their research.

References

- 1. This compound 97 4897-50-1 [sigmaaldrich.com]

- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Introduction: The Privileged Nature of the Piperidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Discovery of Novel 4-Piperidinopiperidine Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2][3][4][5] Its success lies in a combination of favorable properties: a rigid, chair-like conformation that allows for precise spatial arrangement of substituents, and a basic nitrogen atom that can be protonated at physiological pH, enhancing solubility and enabling key ionic interactions with biological targets.[3][5]

Within this important class of molecules, the this compound core represents a particularly versatile and powerful building block for constructing novel therapeutic agents.[6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the discovery process for novel this compound derivatives. We will delve into the strategic rationale behind synthetic choices, present detailed experimental protocols, and explore the pathway from initial chemical design to foundational biological characterization, with a focus on applications in areas such as central nervous system (CNS) disorders, oncology, and analgesia.[2][6][7][8]

The this compound Core: A Strategic Framework for Drug Design

The this compound structure, featuring two interconnected piperidine rings, is more than a simple linker; it is a strategic scaffold that imparts valuable characteristics to a drug candidate.[6] Its inherent rigidity acts as a conformational constraint, reducing the entropic penalty of binding to a target and allowing for a more precise exploration of structure-activity relationships (SAR).[6] The secondary amine on one of the rings serves as a crucial hydrogen bond donor, while both nitrogen atoms provide points for chemical modification, enabling the introduction of diverse pharmacophores.[6] These features allow chemists to systematically modulate key physicochemical properties like lipophilicity and aqueous solubility, which are critical for optimizing a compound's pharmacokinetic profile.[5][9]

Core Synthesis: Establishing the Foundation via Reductive Amination

The most robust and widely adopted method for constructing the this compound core is reductive amination.[6] This one-pot reaction is favored for its mild conditions and the ready availability of starting materials.[6] The primary strategy involves the reaction of a protected 4-piperidone derivative with piperidine, followed by in-situ reduction of the resulting iminium ion intermediate.

Causality in Experimental Design:

-

The Protecting Group: The nitrogen of the 4-piperidone starting material is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group.[6] This is a critical choice. The Boc group is stable under the neutral or basic conditions of the amination step, preventing unwanted side reactions like N-alkylation.[6] Crucially, it can be easily and selectively removed later under acidic conditions (e.g., with trifluoroacetic acid) without disturbing other functional groups, a principle known as orthogonality.[6]

-

The Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation.[6] Unlike harsher reagents like sodium borohydride, STAB is milder and more selective for iminium ions over ketones. This selectivity is key to the success of the one-pot reaction, as it minimizes the reduction of the starting 4-piperidone, thereby maximizing the yield of the desired product.[6]

Experimental Workflow: Reductive Amination```dot

Caption: Key derivatization points on the scaffold.

The goal of these reactions is to append a variety of functional groups (pharmacophores) that can interact with specific biological targets. For example, in developing CNS agents, aryl groups might be added to target dopamine or serotonin receptors. [6][7]For anticancer applications, moieties known to interact with specific kinases or cellular pathways could be incorporated. [6]This systematic modification allows for a thorough exploration of the SAR.

Structural Characterization and Validation

Ensuring the structural integrity of each newly synthesized derivative is paramount for the trustworthiness of subsequent biological data. A multi-technique approach is employed for unambiguous characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the successful addition of substituents. [6]For this scaffold, NMR studies typically confirm that both piperidine rings adopt a stable chair conformation. [6]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact molecular weight, confirming the elemental composition of the new derivative.

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule. [6]This level of detail is the gold standard for understanding how the molecule's shape and substituent orientation might influence its interaction with a biological target, providing invaluable insights for rational drug design. [6]

Table 1: Example Characterization Data for a Hypothetical Derivative

| Analysis Technique | Parameter | Expected Result | Purpose |

| ¹H NMR | Chemical Shift (δ), Integration | Appearance of new signals corresponding to the added substituent; correct proton counts. | Confirms covalent modification and structural framework. |

| ¹³C NMR | Chemical Shift (δ) | Appearance of new carbon signals from the derivative group. | Confirms carbon skeleton. |

| HRMS | m/z | Measured mass matches the calculated mass for the expected formula within ±5 ppm. | Confirms elemental composition and molecular weight. |

| Purity (HPLC) | Peak Area | >95% | Ensures sample purity for biological assays. |

Biological Screening and Lead Identification

The this compound scaffold itself is generally not biologically active; its role is to present appended chemical groups to a biological target. [6]Therefore, the screening strategy is dictated by the therapeutic goal. Derivatives have shown promise as modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes. [6]

Case Study: Targeting the Dopamine D4 Receptor (D4R)

The D4 receptor, a GPCR highly expressed in brain regions associated with motor control and cognition, is a target for neurological and psychiatric disorders. [10][11]Novel 4,4-difluoropiperidine derivatives, which share a similar core concept, have been developed as potent and selective D4R antagonists. [10][11]A similar discovery campaign for this compound derivatives would follow this workflow:

-

Primary Binding Assay: Synthesized compounds are tested for their ability to displace a radiolabeled ligand from the D4 receptor. The result is expressed as a Ki value (inhibition constant), where a lower Ki indicates higher binding affinity.

-

Selectivity Profiling: Compounds with high affinity for D4R are then tested against other dopamine receptor subtypes (D1, D2, D3, D5) to ensure selectivity. High selectivity is crucial for minimizing off-target side effects.

-

In Vitro Functional Assays: Lead compounds are evaluated in cellular models to determine if they act as antagonists (block receptor signaling) or agonists (activate it).

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

Preliminary Biological Screening of 4-Piperidinopiperidine Analogs: A Strategic Approach to Early-Stage Drug Discovery

An In-depth Technical Guide:

Preamble: The 4-Piperidinopiperidine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The this compound core is one such scaffold, serving as a versatile and rigid building block for novel, biologically active compounds.[1] Its prevalence in central nervous system (CNS) agents, particularly analgesics that target opioid receptors, underscores its significance in drug discovery.[1][2][3] The structure provides a constrained conformation and a key secondary amine, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) by introducing a variety of pharmacophores.[1]

This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, logic-driven screening cascade tailored for novel this compound analogs. Our objective is not merely to present protocols but to illuminate the strategic thinking behind them—why specific assays are chosen, in what order they are deployed, and how the resulting data builds a cohesive preliminary profile of a compound's therapeutic potential and liabilities. This is a framework for making informed decisions, eliminating unpromising candidates early, and focusing resources on analogs with the highest probability of success.

Architecting the Screening Cascade: A Tiered, Fail-Fast Philosophy

The foundation of an efficient screening campaign is a tiered approach that balances throughput with information richness.[4][5] For this compound analogs, with their known predisposition for CNS targets, our cascade is designed to first cast a wide, relevant net and then systematically narrow the focus based on empirical data. High-throughput screening (HTS) principles are applied to rapidly assess large numbers of compounds, ensuring that we "fail early and fail often" to mitigate risk and cost.[6]

The logical flow is as follows:

-

Tier 1: Primary Screening & Cytotoxicity Profiling. The initial pass is designed for high throughput to identify any interaction with broad, high-value target classes historically associated with the scaffold: G-protein coupled receptors (GPCRs) and ion channels.[1] Crucially, this is run in parallel with a general cytotoxicity assay. This simultaneous assessment is a critical first filter; it allows us to immediately flag and deprioritize compounds whose activity stems from non-specific toxicity rather than selective target engagement.[6][7][8][9][10][11]

-

Tier 2: Hit Confirmation & Orthogonal Validation. Compounds that demonstrate activity in the primary screen ("hits") and are non-cytotoxic are advanced. This tier focuses on validating the initial finding. Dose-response studies are conducted to quantify potency (e.g., IC₅₀ or EC₅₀).[12] Furthermore, an orthogonal assay is employed to confirm the mechanism. For instance, a compound identified in a receptor binding assay must be tested in a functional assay to determine if it acts as an agonist, antagonist, or modulator.[13][14] This step is vital for confirming that the initial hit is not an artifact of the assay technology.

-

Tier 3: Early ADME-Tox De-risking. Promising, validated hits undergo a preliminary assessment of their drug-like properties. Early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology (Tox) profiling is essential for preventing costly late-stage failures.[6][15] Key assays at this stage include evaluating metabolic stability in liver microsomes and assessing the potential for drug-drug interactions via cytochrome P450 (CYP) inhibition.[11][16][17]

Caption: High-level overview of the tiered screening cascade.

Core Experimental Protocols: A Guide to Execution and Validation

The integrity of any screening campaign rests on the quality of its assays. Each protocol described below is designed as a self-validating system, incorporating the necessary controls to ensure the data is robust, reproducible, and trustworthy.

Protocol 1: Mu-Opioid Receptor (MOR) Radioligand Binding Assay

-

Scientific Rationale: Given the historical success of piperidine derivatives as analgesics, the mu-opioid receptor (MOR) is a primary target of high interest.[2][18] A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a receptor.[14][19] It is robust, sensitive, and directly measures the interaction between the test compound and the target.[19]

-

Experimental Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human mu-opioid receptor to confluency.

-

Harvest cells and wash with ice-cold PBS. Lyse the cells in a hypotonic buffer and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.[20]

-

Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 1-2 mg/mL, determined by a Bradford or BCA protein assay.[20][21] Store aliquots at -80°C.

-

-

Competitive Binding Reaction:

-

In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and Competition Binding.

-

Total Binding: Add membrane preparation, a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO at ~1.0 nM), and assay buffer.[20]

-

NSB: Add membrane preparation, [³H]DAMGO, and a high concentration of a known non-labeled MOR ligand (e.g., 10 µM Naloxone) to saturate the receptors.[20]

-

Competition Binding: Add membrane preparation, [³H]DAMGO, and varying concentrations of the this compound analog (e.g., 10⁻¹¹ M to 10⁻⁵ M).[20]

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[21]

-

-

Separation and Detection:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[19][21]

-

Quickly wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[20]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC₅₀ (the concentration of analog that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration and Kd is the dissociation constant of the radioligand.[20]

-

-

-

Self-Validating System:

-

Positive Control: A known unlabeled ligand (e.g., Morphine, Naloxone) must be run in parallel to ensure the assay can detect inhibition and to provide a benchmark Ki value.

-

Hill Slope: The slope of the competition curve should be approximately -1.0, indicating a competitive binding interaction at a single site.[20] Deviations may suggest complex binding mechanisms that require further investigation.

-

Caption: Experimental workflow for the radioligand binding assay.

Protocol 2: General Cytotoxicity Assay (LDH Release)

-

Scientific Rationale: It is imperative to identify compounds that cause cell death, as this can lead to false positives in target-based assays.[7][8] An LDH (Lactate Dehydrogenase) release assay is a reliable method for quantifying cytotoxicity by measuring the activity of this cytosolic enzyme, which is released into the culture medium upon plasma membrane damage.[7][9]

-

Experimental Protocol:

-

Cell Culture: Seed a relevant cell line (e.g., HEK293 or HepG2 for liver toxicity) in a 96-well plate and allow cells to adhere overnight.

-

Compound Treatment: Treat cells with the this compound analogs at the same concentration used in the primary screen. Include wells for "untreated control" (vehicle only) and "maximum LDH release" (lysis buffer).

-

Incubation: Incubate for a period relevant to the primary assays (e.g., 24-48 hours).

-

LDH Detection:

-

Carefully transfer a portion of the culture supernatant to a new 96-well plate.

-

Add the LDH assay reagent mixture (containing diaphorase and a tetrazolium salt) according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Untreated LDH) / (Maximum LDH - Untreated LDH).

-

-

Self-Validating System:

-

Controls: The untreated (negative) and maximum lysis (positive) controls are essential for normalizing the data and defining the assay window.

-

Confirmatory Assay: If cytotoxicity is observed, a secondary, mechanistically different viability assay (e.g., measuring ATP content with CellTiter-Glo®) should be performed to confirm the result.

-

Protocol 3: Early ADME - Cytochrome P450 (CYP3A4) Inhibition Assay

-

Scientific Rationale: The CYP450 enzyme family is responsible for the metabolism of the majority of small-molecule drugs.[16] Inhibition of these enzymes, particularly the major isoform CYP3A4, can lead to dangerous drug-drug interactions. Assessing this liability early is a critical de-risking step.[11][17] We use a luminogenic substrate that produces a light signal upon metabolism, providing a highly sensitive and high-throughput method.[16]

-

Experimental Protocol:

-

Reagent Preparation: Prepare human liver microsomes (as the source of CYP enzymes), a luminogenic CYP3A4 substrate (e.g., a luciferin derivative), and the NADPH regenerating system required for enzyme activity.

-

Inhibition Reaction:

-

In a white 96-well plate, add the test compound over a range of concentrations. Include a vehicle control (no inhibition) and a positive control inhibitor (e.g., Ketoconazole).

-

Add the human liver microsomes and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the luminogenic substrate and NADPH regenerating system.

-

Incubate for the optimized reaction time (e.g., 30-60 minutes) at 37°C.

-

-

Detection: Add the luciferin detection reagent to stop the reaction and generate the luminescent signal.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Plot the percentage of remaining CYP3A4 activity against the log concentration of the test compound. Fit the data using non-linear regression to determine the IC₅₀ value.

-

-

Self-Validating System:

-

Positive Control: The known inhibitor (Ketoconazole) must produce an IC₅₀ value within the expected range, validating the performance of the enzyme, substrate, and detection system.

-

Z'-factor: For HTS applications, the Z'-factor should be calculated from the positive and negative controls to ensure the assay is robust and has a sufficient signal window for screening.

-

Caption: Simplified signaling pathway for an agonist at the mu-opioid receptor.

Data Synthesis and Interpretation

The ultimate goal of this screening cascade is to generate a multiparametric dataset that allows for a holistic evaluation of each analog. Data should be collated into a clear, comparative format.

Table 1: Hypothetical Screening Data for this compound Analogs

| Compound ID | MOR Ki (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/Ki) | CYP3A4 IC₅₀ (µM) |

| Lead-001 | 15 | > 50 | > 3333 | 25 |

| Lead-002 | 5 | 8 | 1600 | > 50 |

| Cmpd-003 | 250 | > 50 | > 200 | 12 |

| Cmpd-004 | 8 | 2 | 250 | 1.5 |

| Cmpd-005 | > 10,000 | > 50 | N/A | > 50 |

Interpretation Insights:

-

Lead-001: An excellent starting point. It shows potent target engagement (low nM Ki), no cytotoxicity at the tested concentrations, and a very high selectivity index. The moderate CYP3A4 inhibition suggests a potential liability but one that may be acceptable or modifiable through further chemistry.

-